Pritelivir mesylate hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pritelivir mesylate hydrate is a direct-acting antiviral compound that is currently under development for the treatment of herpes simplex virus infections, particularly in immunocompromised patients. It is known for its novel mechanism of action, which involves the inhibition of the viral helicase-primase complex, making it distinct from traditional nucleoside analogues .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of pritelivir mesylate hydrate involves multiple steps, starting from the preparation of the core thiazolylamide structureThe final step involves the mesylation and hydration to obtain this compound .

Industrial Production Methods: In an industrial setting, the production of this compound is optimized for large-scale manufacturing. This involves the use of good manufacturing practice (GMP) environments to ensure the quality and consistency of the product. The process includes the optimization of particle size distribution, flowability properties, and surface area to achieve the desired physical and chemical characteristics .

Análisis De Reacciones Químicas

Types of Reactions: Pritelivir mesylate hydrate primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and thiazole moieties. These reactions can involve nucleophilic or electrophilic substitution, depending on the reagents and conditions used .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong nucleophiles or electrophiles, depending on the desired substitution. Typical conditions involve controlled temperatures and the use of solvents that facilitate the reaction without causing degradation of the compound .

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can exhibit different pharmacological properties and are often explored for their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Pritelivir mesylate hydrate has a wide range of scientific research applications, particularly in the fields of virology, pharmacology, and medicinal chemistry. It is primarily studied for its antiviral properties against herpes simplex virus types 1 and 2. Research has shown that this compound is effective in reducing viral replication and improving clinical outcomes in animal models and clinical trials .

In addition to its antiviral applications, this compound is also explored for its potential use in combination therapies with other antiviral agents. This approach aims to enhance the efficacy of treatment and reduce the likelihood of resistance development .

Mecanismo De Acción

Pritelivir mesylate hydrate exerts its antiviral effects by inhibiting the viral helicase-primase complex, which is essential for the replication of herpes simplex virus. By targeting this complex, this compound prevents the unwinding and priming of viral DNA, thereby inhibiting viral replication .

The molecular targets of this compound include the helicase and primase enzymes, which are crucial for the synthesis of viral DNA. The inhibition of these enzymes disrupts the viral replication cycle and reduces the viral load in infected cells .

Comparación Con Compuestos Similares

- Amenamevir

- BILS-179 BS

- Foscarnet

- Docosanol

Comparison: Pritelivir mesylate hydrate is unique in its mechanism of action compared to other antiviral agents. While traditional nucleoside analogues such as acyclovir and valacyclovir target the viral DNA polymerase, this compound inhibits the helicase-primase complex, offering a novel approach to antiviral therapy .

Amenamevir and BILS-179 BS are also helicase-primase inhibitors, but they differ in their chemical structures and pharmacological profiles. Foscarnet and docosanol, on the other hand, have different mechanisms of action and are used in specific clinical scenarios where nucleoside analogues are ineffective .

This compound’s unique mechanism of action and its efficacy against drug-resistant strains of herpes simplex virus make it a promising candidate for the treatment of infections that are resistant to conventional therapies .

Actividad Biológica

Pritelivir mesylate hydrate, also known as BAY 57-1293, is a novel antiviral agent specifically targeting herpes simplex viruses (HSV-1 and HSV-2). Its mechanism of action involves the inhibition of the viral helicase-primase complex, which is crucial for viral DNA replication. This article provides a comprehensive overview of the biological activity of this compound, including its efficacy, pharmacokinetics, and clinical applications.

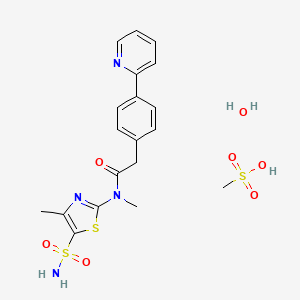

- Chemical Formula : C19H24N4O7S3

- Molecular Weight : 516.61 g/mol

- CAS Number : 1428321-10-1

Pritelivir acts by targeting the helicase-primase complex of HSV, specifically binding to the UL5 and UL52 proteins. This interaction stabilizes the complex and inhibits its function, thereby preventing viral replication. Studies have shown that pritelivir allows initial infection but significantly reduces subsequent gene expression and viral replication, as evidenced by the absence of DNA-containing capsids in infected cells .

Efficacy Against Herpes Simplex Virus

Pritelivir has demonstrated potent antiviral activity against both HSV-1 and HSV-2:

- In Vitro Activity : The compound exhibits an IC50 value of 0.02 μM against both HSV types, indicating high potency .

- In Vivo Efficacy : In animal models, pritelivir has shown significant survival benefits. For instance, female BALB/c mice treated with doses ranging from 0.03 to 45 mg/kg exhibited survival rates between 53% to 100% compared to control groups .

Comparative Efficacy in Clinical Trials

Pritelivir has been compared with existing treatments such as acyclovir:

- In a phase II trial, pritelivir administered at 400 mg weekly was found to be nearly as effective as a daily dose of 75 mg, demonstrating a long half-life (approximately 80 hours) .

- Direct comparisons with valacyclovir (500 mg daily) showed pritelivir's superiority across various efficacy parameters .

Pharmacokinetics

The pharmacokinetic profile of pritelivir is characterized by:

- Half-Life : Approximately 80 hours, allowing for less frequent dosing regimens.

- Bioavailability : Pritelivir is classified as a BCS class II drug, indicating issues with solubility that have been addressed through various formulations .

Formulation and Stability

This compound has been developed in several solid forms to optimize its pharmaceutical properties:

Solubility Studies

Comparative solubility studies indicate that the mesylate salt form significantly enhances solubility compared to the free base:

| Excipient | Saturated Solubility (mg/ml) |

|---|---|

| Pritelivir Free Base | Pritelivir Mesylate Salt |

| Water | BLOQ |

| pH 3.5 Buffer | 0.1 |

| pH 4.5 Buffer | 0.1 |

| pH 7.0 Buffer | 0.1 |

BLOQ indicates values below the limit of detection .

Stability Studies

The stability of different forms has been assessed under accelerated conditions, with the mesylate monohydrate being selected for further development due to its favorable dissolution profile and stability characteristics .

Case Studies and Clinical Applications

A notable case series derived from a phase II study highlighted pritelivir's effectiveness in treating acyclovir-resistant HSV infections in immunocompromised patients. The results indicated significant reductions in viral shedding and clinical lesions when treated with pritelivir compared to standard therapies .

Propiedades

Número CAS |

1428321-10-1 |

|---|---|

Fórmula molecular |

C19H24N4O7S3 |

Peso molecular |

516.6 g/mol |

Nombre IUPAC |

methanesulfonic acid;N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide;hydrate |

InChI |

InChI=1S/C18H18N4O3S2.CH4O3S.H2O/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15;1-5(2,3)4;/h3-10H,11H2,1-2H3,(H2,19,24,25);1H3,(H,2,3,4);1H2 |

Clave InChI |

QPIDAZSAUYNBAC-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N.CS(=O)(=O)O.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.